molecular formula C16H33ClO2S B1201784 1-Hexadecanesulfonyl chloride CAS No. 38775-38-1

1-Hexadecanesulfonyl chloride

Cat. No.: B1201784
CAS No.: 38775-38-1
M. Wt: 325 g/mol
InChI Key: YOSVFFVBSPQTTP-UHFFFAOYSA-N
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Preparation Methods

1-Hexadecanesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of hexadecanol with chlorosulfonic acid under controlled conditions . The reaction typically proceeds as follows:

C16H33OH+ClSO3HC16H33SO2Cl+H2O\text{C}_{16}\text{H}_{33}\text{OH} + \text{ClSO}_3\text{H} \rightarrow \text{C}_{16}\text{H}_{33}\text{SO}_2\text{Cl} + \text{H}_2\text{O} C16​H33​OH+ClSO3​H→C16​H33​SO2​Cl+H2​O

In industrial settings, the production of this compound often involves the use of large-scale reactors and precise temperature control to ensure high yield and purity .

Properties

IUPAC Name

hexadecane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33ClO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSVFFVBSPQTTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068139
Record name 1-Hexadecanesulfonyl chloride
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Molecular Weight

325.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

38775-38-1
Record name 1-Hexadecanesulfonyl chloride
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Record name 1-Hexadecanesulfonyl chloride
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Record name 1-Hexadecanesulfonyl chloride
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Record name 1-Hexadecanesulfonyl chloride
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Record name 1-Hexadecanesulfonyl chloride
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Record name Hexadecane-1-sulphonyl chloride
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Synthesis routes and methods

Procedure details

Hexadecanesulfonylchloride, which was prepared by the method as described in J. M. Sprague, et al., J. Amer. Chem. Soc., Vol. 59, page 1837 (1937), was reacted with 2-chloro-5-aminonitrobenzene in a chloroform solution in the presence of pyridine to prepare 2-chloro-5-hexadecanesulfonamidonitrobenzene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 1-hexadecanesulfonyl chloride used in lipase research?

A: this compound is a potent inhibitor of serine hydrolases, a large enzyme family that includes lipases. [, , ] Its long hydrophobic tail allows it to bind tightly within the enzyme's active site, specifically targeting the catalytic serine residue. This makes it a valuable tool for studying lipase structure, function, and reaction mechanisms.

Q2: How does this compound inactivate lipases?

A: this compound forms a covalent bond with the hydroxyl group of the catalytic serine residue within the lipase active site. [, , ] This irreversible modification prevents the enzyme from carrying out its normal function of hydrolyzing ester bonds in lipids.

Q3: What can the inhibition of a lipase by this compound tell us about the enzyme?

A: Strong inhibition by this compound provides evidence that the lipase belongs to the serine hydrolase family and that the targeted serine residue plays a crucial role in its catalytic mechanism. [, , ] Studying the kinetics of inhibition can reveal details about the enzyme's active site geometry and substrate specificity.

Q4: Has this compound been used to study enzymes other than lipases?

A: Yes, this compound was used to study the reaction mechanism of EST2, a thermostable esterase from Alicyclobacillus acidocaldarius. [] By analyzing the enzyme's structure in complex with this compound, researchers gained insights into substrate binding modes and a substrate-induced switch in the enzyme's reaction mechanism.

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